molecular formula C22H24N6O2 B2668954 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide CAS No. 1189734-63-1

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide

Cat. No.: B2668954
CAS No.: 1189734-63-1
M. Wt: 404.474
InChI Key: MDBSNGDIVXSWLB-UHFFFAOYSA-N
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Description

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide is a complex organic compound belonging to the class of triazoloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoxaline derivatives with triazole precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various alkylated or acylated products.

Scientific Research Applications

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its anticancer activity . Additionally, it may inhibit specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-aryl-4-chloro-[1,2,4]triazolo[4,3-a]quinoxalines
  • 4-alkoxy-[1,2,4]triazolo[4,3-a]quinoxalines
  • 4-substituted-amino-[1,2,4]triazolo[4,3-a]quinoxalines

Uniqueness

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide is unique due to its specific structural features, such as the presence of the dimethylamino group and the mesitylacetamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-13-10-14(2)19(15(3)11-13)24-18(29)12-27-22(30)28-17-9-7-6-8-16(17)23-20(26(4)5)21(28)25-27/h6-11H,12H2,1-5H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBSNGDIVXSWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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